(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient assembly of the imidazo[1,5-a]pyrazine scaffold . Common reagents used in these reactions include aldehydes, amines, and isocyanides, which react under mild conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions are typically mild, ensuring the stability of the compound during the process .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyrazine derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .
Scientific Research Applications
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with potential biological activity . In biology and medicine, this compound is investigated for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride include imidazo[1,5-a]pyridine derivatives, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure, which imparts distinct biological properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H12ClN3O |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
(8aS)-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c10-6-8-4-5-3-7-1-2-9(5)6;/h5,7H,1-4H2,(H,8,10);1H/t5-;/m0./s1 |
InChI Key |
UUHJQPYNZIAAOQ-JEDNCBNOSA-N |
Isomeric SMILES |
C1CN2[C@@H](CN1)CNC2=O.Cl |
Canonical SMILES |
C1CN2C(CN1)CNC2=O.Cl |
Origin of Product |
United States |
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